6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
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Overview
Description
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the cyclohexenyl ethyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]pyridazin-3-amine
Uniqueness
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromene core, combined with the chloro and cyclohexenyl ethyl groups, makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSPBHFYSBHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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